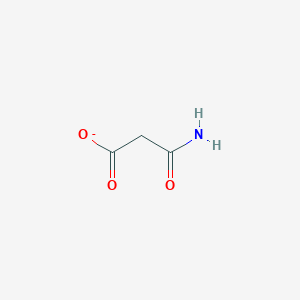
Malonamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonamate is a beta-amino-acid anion. It is a conjugate base of a malonamic acid.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing malonamate derivatives, and how can reaction conditions be optimized for reproducibility?
Malonamates are typically synthesized via condensation of amines with malonic acid monoethyl ester, followed by hydrolysis or further functionalization . For example, ethyl this compound derivatives (1–17) were prepared by reacting heterocyclic amines with malonic acid monoethyl ester under reflux conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), stoichiometry, and reaction time to improve yields. Hydrolysis to malonamic acids (18–24) requires controlled pH and temperature to avoid side reactions . Reproducibility hinges on detailed reporting of solvent purity, catalyst loading, and purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are critical for characterizing this compound derivatives, and how should data be interpreted?
Key techniques include:
- NMR spectroscopy : Confirm ester/amide bond formation via carbonyl signals (δ ~165–175 ppm for this compound esters) and integration ratios for substituents.
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ for ethyl malonamates).
- Chiral chromatography : Resolve enantiomers in asymmetric syntheses (e.g., oxyaminated products in ) . Data interpretation must account for solvent artifacts, baseline noise, and stereochemical assignments using reference standards .
Advanced Research Questions
Q. How can enantioselectivity be improved in asymmetric catalytic reactions involving malonamates?
In organocatalytic oxyamination ( ), enantioselectivity (up to 93% ee) depends on:
- Catalyst design : Bifunctional thiourea catalysts enhance hydrogen bonding with this compound substrates.
- Steric effects : Bulky esters (e.g., tert-butyl) improve stereocontrol by restricting conformational flexibility.
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor transition-state organization. Methodological adjustments should be guided by kinetic studies (e.g., Eyring plots) and computational modeling to identify rate-limiting steps .
Q. How should researchers resolve contradictions in bioactivity data across this compound studies?
Discrepancies in antiinflammatory activity (e.g., compound 7 vs. 23 in ) may arise from:
- Assay variability : Standardize carrageenin-induced edema models (e.g., rat strain, dosage).
- Structural nuances : Electron-withdrawing groups (e.g., methoxy in 23 ) enhance solubility and target binding.
- Data normalization : Express results as % inhibition relative to controls with error margins (SD/SE). Meta-analyses comparing IC₅₀ values across studies and in silico docking (e.g., COX-2 binding) can clarify structure-activity relationships .
Q. What methodologies ensure robust reproducibility in this compound-based catalytic systems?
- Detailed experimental protocols : Specify catalyst activation (e.g., drying under vacuum), substrate purity (>95% by HPLC), and inert atmosphere conditions (Ar/N₂).
- Control experiments : Include achiral catalysts to confirm enantioselective outcomes.
- Data transparency : Report raw NMR/HPLC files in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. Methodological Best Practices
Q. How should researchers design experiments to address gaps in this compound reaction mechanisms?
- Isotopic labeling : Use ¹³C-labeled malonamates to track bond cleavage/formation via NMR.
- In situ spectroscopy : Monitor intermediates via FT-IR or Raman during reactions.
- Computational studies : Employ DFT calculations (e.g., Gaussian) to map energy profiles for proposed pathways .
Q. What statistical approaches are recommended for analyzing this compound bioactivity data?
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- ANOVA : Compare group means (e.g., edema inhibition across derivatives) with post-hoc Tukey tests.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Q. Data Presentation and Reporting
Q. How should this compound researchers structure tables and figures for publication?
- Tables : Use Roman numerals, concise titles (e.g., "Yields and Enantioselectivities of Oxyaminated Malonamates"), and footnotes for abbreviations.
- Figures : Highlight trends (e.g., % ee vs. ester bulkiness) with error bars and significance markers (p < 0.05).
- Supplementary materials : Include crystallographic data (CCDC numbers), HPLC chromatograms, and raw spectral files .
特性
分子式 |
C3H4NO3- |
|---|---|
分子量 |
102.07 g/mol |
IUPAC名 |
3-amino-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1 |
InChIキー |
CGJMROBVSBIBKP-UHFFFAOYSA-M |
SMILES |
C(C(=O)N)C(=O)[O-] |
正規SMILES |
C(C(=O)N)C(=O)[O-] |
同義語 |
malonamate malonamic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















